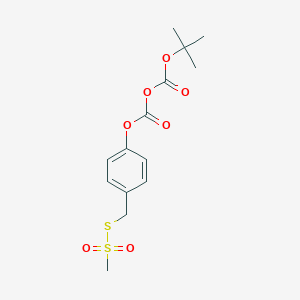

p-O-t-Boc-benzylmethanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXATZDNKAGFYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400377 | |

| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-41-5 | |

| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate

Introduction

S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate, colloquially referred to as p-O-t-Boc-benzylmethanethiosulfonate, is a bifunctional molecule of significant interest in chemical biology and drug development. The methanethiosulfonate (MTS) group serves as a versatile cysteine-reactive handle, enabling the specific modification of proteins and peptides. The tert-butoxycarbonyl (Boc) protected phenol provides a latent hydroxyl group that can be unmasked under specific chemical conditions for further functionalization or to modulate the molecule's properties. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, delving into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy

The synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate is most effectively approached through a two-step process, starting from the commercially available 4-hydroxybenzyl alcohol. This strategy prioritizes the protection of the more reactive phenolic hydroxyl group before the conversion of the benzylic alcohol to the desired methanethiosulfonate. This sequence prevents unwanted side reactions and ensures a higher yield of the final product.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic scheme for S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate.

PART 1: Synthesis of 4-(tert-butoxycarbonyloxy)benzyl alcohol

Principle and Rationale

The first step involves the selective protection of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is an excellent choice for protecting phenols due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While various methods exist for Boc protection, a greener and highly efficient protocol is employed here, utilizing a water-acetone solvent system without the need for a catalyst.[1][2][3] This approach minimizes the use of toxic solvents and simplifies the workup procedure.[1] The presence of water can facilitate the reaction by activating the carbonyl group of the Boc anhydride towards nucleophilic attack by the phenol.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxybenzyl alcohol | 124.14 | 1.24 g | 10 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.18 g | 10 |

| Acetone | 58.08 | 2.5 mL | - |

| Deionized Water | 18.02 | 47.5 mL | - |

| Ethyl Acetate | 88.11 | ~100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (10 mmol) of 4-hydroxybenzyl alcohol in a mixture of 47.5 mL of deionized water and 2.5 mL of acetone.

-

Addition of (Boc)₂O: In a separate vial, dissolve 2.18 g (10 mmol) of di-tert-butyl dicarbonate in 5 mL of acetone. Add this solution dropwise to the stirring solution of 4-hydroxybenzyl alcohol at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 3:1). The reaction is typically complete within 30-120 minutes.[1]

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:diethyl ether (3:1) eluent system to afford the pure 4-(tert-butoxycarbonyloxy)benzyl alcohol.[1]

PART 2: Synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate

Principle and Rationale

The second and final step is the conversion of the benzylic alcohol of 4-(tert-butoxycarbonyloxy)benzyl alcohol to the corresponding methanethiosulfonate. This transformation is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et₃N). The reaction proceeds via the formation of a mesylate intermediate, which is then displaced by a sulfur nucleophile. A protocol adapted from the synthesis of benzyl methanesulfonate is highly applicable here.[4] The use of low temperatures (-5°C to 0°C) is crucial to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(tert-butoxycarbonyloxy)benzyl alcohol | 224.26 | 2.24 g | 10 |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 0.95 mL (1.31 g) | 11 |

| Triethylamine (Et₃N) | 101.19 | 2.5 mL (1.82 g) | 18 |

| Dichloromethane (DCM) | 84.93 | ~100 mL | - |

| Deionized Water | 18.02 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure

-

Initial Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2.24 g (10 mmol) of 4-(tert-butoxycarbonyloxy)benzyl alcohol and 100 mL of dichloromethane (DCM).

-

Addition of Base: Add 2.5 mL (18 mmol) of triethylamine to the solution. Cool the flask to -5°C in an ice-water-acetone bath.

-

Addition of Methanesulfonyl Chloride: Dissolve 0.95 mL (11 mmol) of methanesulfonyl chloride in 10 mL of DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained between -5°C and 2°C.[4]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-2°C.[4] Monitor the reaction progress by TLC.

-

Quenching and Workup: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water (2 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate.

-

Purification: The final product can be purified by column chromatography on silica gel to obtain the pure compound. The expected product is typically a light yellow oil.[4]

Workflow Visualization

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated fume hood.

-

Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques, including:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate. By understanding the rationale behind each step, from the choice of a green protection strategy to the controlled conditions for methanethiosulfonate formation, researchers can confidently reproduce this synthesis. The successful execution of this protocol will yield a valuable chemical tool for applications in proteomics, drug discovery, and materials science.

References

-

Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(2), 137-143. [Link]

-

ResearchGate. (n.d.). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]

-

Taylor & Francis Online. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]

-

ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. [Link]

-

PrepChem.com. (n.d.). Synthesis of Benzyl Methanesulfonate. [Link]

-

PubChem. (n.d.). Benzyl methanethiosulfonate. [Link]

Sources

An In-depth Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate for Cysteine Modification

Abstract

This technical guide provides a comprehensive overview of p-O-t-Boc-benzylmethanethiosulfonate, a specialized reagent for the targeted modification of cysteine residues in peptides and proteins. We delve into the unique chemical architecture of this compound, elucidating the synergistic roles of the methanethiosulfonate (MTS) reactive group and the dual-layered p-O-t-Boc-benzyl protective moiety. This guide offers field-proven insights into its mechanism of action, strategic advantages in bioconjugation, detailed experimental protocols for its application, and methods for the characterization of the resulting modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for precise protein engineering and therapeutic development.

Introduction: The Imperative for Precision in Cysteine Modification

Cysteine, with its nucleophilic thiol side chain, represents a prime target for site-specific protein modification.[1] This unique reactivity has been harnessed for a myriad of applications, from the introduction of fluorescent probes and affinity tags to the construction of antibody-drug conjugates (ADCs). The methanethiosulfonate (MTS) class of reagents has emerged as a powerful tool for cysteine modification, reacting selectively and rapidly with thiols to form stable disulfide bonds.[2]

This guide focuses on a specifically engineered MTS reagent, this compound. The novelty of this compound lies in its sophisticated protecting group strategy. The benzyl group offers robust protection, while the acid-labile tert-butyloxycarbonyl (Boc) group provides an orthogonal deprotection pathway.[3] This dual-protection system allows for a multi-stage approach to protein modification, enabling complex and controlled bioconjugation strategies.

The Chemistry of this compound

The efficacy of this compound stems from the distinct functionalities of its core components: the MTS reactive group and the p-O-t-Boc-benzyl protecting group.

The Methanethiosulfonate (MTS) Reactive Group: A Thiol-Specific Warhead

The MTS moiety is a highly efficient thiol-reactive group. The reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic sulfur atom of the MTS reagent, leading to the formation of a stable mixed disulfide bond and the release of methanesulfinic acid.[2] This reaction is highly specific for thiols under mild physiological conditions, minimizing off-target modifications.

The p-O-t-Boc-benzyl Protecting Group: A Gateway to Controlled Bioconjugation

The p-O-t-Boc-benzyl group serves a dual purpose. The benzyl group itself can be considered a protecting group, and its removal is typically achieved through palladium-catalyzed hydrogenation.[4][5] The addition of a p-O-t-Boc moiety introduces an acid-labile cleavage site. The Boc group is stable under neutral and basic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).[2][6] This orthogonality allows for the selective deprotection of the Boc group while leaving other protecting groups, including the benzyl ether, intact.[3]

This hierarchical deprotection strategy is particularly advantageous in multi-step synthetic schemes, such as the construction of complex bioconjugates where different components are added in a specific sequence.

Mechanism of Action: A Two-Stage Process

The modification of a cysteine residue with this compound can be conceptualized as a two-stage process:

-

Cysteine Thiolysis: The primary reaction involves the nucleophilic attack of the cysteine thiol on the MTS group, forming a disulfide bond and tethering the p-O-t-Boc-benzyl moiety to the protein.

-

Orthogonal Deprotection: The Boc group can be selectively removed under acidic conditions to unmask the phenolic hydroxyl group. This newly exposed functional group can then be used for subsequent conjugation reactions. Alternatively, the entire benzyl group can be removed under reductive conditions.

Diagram of the Cysteine Modification and Deprotection Pathway

Caption: Workflow for cysteine modification and subsequent deprotection.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific protein and application.

General Protocol for Cysteine Modification

-

Protein Preparation: Ensure the protein of interest is in a suitable buffer at a pH between 7.0 and 8.0. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

-

Modification Reaction: Add a 10- to 20-fold molar excess of the reagent to the protein solution. The reaction can typically be carried out at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching and Purification: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine. Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or diafiltration.

Protocol for Boc Deprotection

-

Acidic Cleavage: To the modified protein, add trifluoroacetic acid (TFA) to a final concentration of 50-95% in an appropriate solvent, often with scavengers like water or triisopropylsilane.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

TFA Removal: Remove the TFA by lyophilization or evaporation under a stream of nitrogen.

-

Purification: Purify the deprotected protein using standard chromatographic techniques.

Characterization of the Modification

Confirmation of the cysteine modification is crucial for ensuring the success of the conjugation reaction.

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the covalent modification and determine the site of modification. | An increase in the molecular weight of the protein corresponding to the mass of the p-O-t-Boc-benzyl-S- group. |

| Tandem MS (MS/MS) | To pinpoint the exact cysteine residue that has been modified. | Fragmentation data will identify the modified peptide and the specific cysteine residue. |

| Ellman's Test | To quantify the number of free thiols remaining after the reaction. | A decrease in the absorbance at 412 nm, indicating the consumption of free thiols. |

Advantages and Strategic Applications

The use of this compound offers several strategic advantages:

-

Orthogonal Chemistry: The ability to selectively deprotect the Boc group in the presence of other protecting groups allows for a high degree of control in multi-step bioconjugation.[3]

-

Controlled Sequential Conjugation: This reagent is ideal for the synthesis of complex biomolecules where different moieties need to be introduced in a specific order.

-

Enhanced Stability: The benzyl group provides robust protection of the hydroxyl functionality until it is intentionally unmasked.

These features make this compound a valuable tool for:

-

Development of Antibody-Drug Conjugates (ADCs): For the site-specific attachment of payloads.

-

PROTACs and Molecular Glues: For the synthesis of heterobifunctional molecules.

-

Protein Labeling and Imaging: For the introduction of reporter molecules in a controlled manner.

Conclusion

This compound represents a sophisticated chemical tool for the precise and controlled modification of cysteine residues. Its unique dual-protective group strategy, coupled with the high thiol-selectivity of the MTS moiety, provides researchers with a versatile platform for advanced bioconjugation and protein engineering. By understanding the underlying chemical principles and optimizing the experimental protocols, scientists can leverage this reagent to push the boundaries of drug discovery and development.

References

-

WorldOfChemicals. (n.d.). benzyl methanethiosulfonate suppliers USA. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 12, 2026, from [Link]

-

CEM Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl methanethiosulfonate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved January 12, 2026, from [Link]

-

Fairweather, R. J., & Demspey, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9632-9681. [Link]

-

Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved January 12, 2026, from [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved January 12, 2026, from [Link]

-

Spytz, R., & van der Vlag, J. (2011). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Cellular and Molecular Life Sciences, 68(16), 2737-2753. [Link]

-

Kalim, S., Karumanchi, S. A., & Thadhani, R. I. (2020). Avenues for post-translational protein modification prevention and therapy. Toxins, 12(11), 693. [Link]

-

MDPI. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Retrieved January 12, 2026, from [Link]

-

Chiang, B. Y., et al. (2015). Glutathionylspermidine in the modification of protein SH groups: the enzymology and its application to study protein glutathionylation. Molecules, 20(1), 1452-1466. [Link]

-

Ang, X. C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(12), e202115685. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of p-O-t-Boc-benzylmethanethiosulfonate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for p-O-t-Boc-benzylmethanethiosulfonate, a specialized methanethiosulfonate (MTS) reagent. By understanding its chemical nature and inherent sensitivities, you can ensure its efficacy and longevity in your experimental workflows.

Introduction to this compound: A Profile

This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are highly selective, thiol-reactive compounds. These reagents are instrumental in protein chemistry, particularly for the stoichiometric alkanethiolation of cysteine residues under mild conditions[1]. This specific derivative incorporates a tert-Butyloxycarbonyl (Boc) protecting group on a benzyl scaffold, offering unique properties for targeted applications in drug discovery and protein function studies.

The reactivity of the thiosulfonate group is the cornerstone of its utility, but it also dictates its stability profile. As with other sulfonate esters, this compound is a potent electrophile, a characteristic that necessitates careful handling and storage to prevent degradation[2][3].

Chemical Stability: Understanding the Inherent Labilities

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic attack. This is a common trait among MTS reagents and sulfonate esters[1][2][3][4].

Key Factors Influencing Stability:

-

Moisture and Hydrolysis: MTS reagents are generally hygroscopic and undergo hydrolysis in aqueous environments[1][4]. The presence of water can lead to the cleavage of the thiosulfonate bond, rendering the reagent inactive. The rate of hydrolysis is often pH-dependent, with decomposition occurring more rapidly in buffered aqueous solutions[1][4].

-

Nucleophiles: The electrophilic nature of the sulfonate ester makes it a target for nucleophiles[2][3]. Exposure to nucleophilic agents will result in the degradation of the compound.

-

Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, maintaining low temperatures during storage is crucial.

-

Light: While not explicitly detailed for this specific compound in the provided search results, it is a general best practice to protect sensitive chemical reagents from light to prevent photochemical degradation.

The Boc protecting group, while generally stable, can be labile under strongly acidic conditions, which could be a consideration in specific experimental designs, though less so for storage[2].

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, adherence to stringent storage and handling protocols is essential. The following recommendations are synthesized from best practices for MTS reagents and other sensitive sulfonate esters[1][4][5][6][7].

Long-Term Storage of the Solid Compound:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal degradation. |

| Atmosphere | Store in a desiccator | To protect from moisture, as the compound is likely hygroscopic[1][4]. |

| Container | Original, securely sealed vial | To prevent contamination and exposure to air and moisture[6]. |

| Light | Protect from light | To prevent potential photochemical degradation. |

Experimental Workflow for Handling:

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before use, remove the vial from the -20°C freezer and allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to hydrolysis[1][4].

-

Solution Preparation: For optimal results, solutions should be prepared fresh for each experiment[1][4].

-

For non-aqueous applications, anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent for non-charged MTS reagents[1][4].

-

If an aqueous solution is required, use distilled water and be aware that the solution's stability is limited to a few hours at 4°C[1][4]. Avoid buffered solutions where possible, as they can accelerate hydrolysis[1][4].

-

-

Storage of Solutions: If a stock solution must be prepared, dissolving the compound in anhydrous DMSO and storing it at -20°C can extend its shelf life for up to three months[5]. Ensure the DMSO is truly anhydrous to prevent degradation.

Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. This process involves the nucleophilic attack of water on the sulfur atom of the thiosulfonate group.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. usbio.net [usbio.net]

- 5. biotium.com [biotium.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. biotium.com [biotium.com]

A Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate: A Novel Thiol-Reactive Reagent for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-O-t-Boc-benzylmethanethiosulfonate, a specialized thiol-reactive compound designed for applications in bioconjugation and drug development. While direct literature on this specific molecule is not extensively available, this document extrapolates from established principles of methanethiosulfonate (MTS) chemistry and Boc-protection strategies to present a robust guide to its synthesis, mechanism of action, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in leveraging this reagent for protein modification, drug delivery, and the study of biological systems.

Introduction to Methanethiosulfonate (MTS) Reagents

Methanethiosulfonate (MTS) reagents are a class of highly efficient and selective thiol-reactive compounds.[1] Their utility in bioconjugation stems from their rapid and specific reaction with sulfhydryl groups (-SH) found in cysteine residues of proteins and peptides, forming a stable disulfide bond.[2] This reaction is significantly faster than with other common thiol-reactive functionalities like maleimides or iodoacetamides, often occurring quantitatively under mild physiological conditions.[1]

The general reactivity of MTS reagents allows for their application in a wide array of biological studies, including the labeling of proteins for detection, the study of ion channel structure and function, and the development of targeted drug delivery systems.[1] The versatility of the MTS scaffold allows for the incorporation of various functional groups, enabling the synthesis of reagents with tailored properties.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the protection of a commercially available starting material, followed by conversion to the final MTS reagent.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process starting from 4-hydroxybenzyl alcohol:

-

Boc Protection of 4-hydroxybenzyl alcohol: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).[3] This reaction yields p-O-t-Boc-benzyl alcohol.

-

Conversion to Methanethiosulfonate: The resulting alcohol is then converted to the corresponding methanethiosulfonate. This can be achieved by first converting the alcohol to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N) in DCM.[4][5] The intermediate mesylate is then displaced by a sulfur nucleophile, such as sodium methanethiosulfonate, to yield the final product, this compound. Alternatively, the benzyl alcohol can be converted to a benzyl halide, which is then reacted with a methanethiosulfonate salt.

Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the phenolic hydroxyl functionality. [6]This is particularly useful when the free phenol might interfere with the desired reaction or when a subsequent modification at the phenolic position is planned. The Boc group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free phenol. [6][7]This allows for a two-stage functionalization strategy.

Applications in Research and Drug Development

The unique structure of this compound lends itself to several potential applications.

Site-Specific Protein Modification

This reagent can be used for the site-specific modification of proteins containing cysteine residues. [8]The benzyl linker provides a rigid spacer between the protein and any subsequently attached molecule. The Boc-protected phenol offers a latent functional group that can be deprotected for further chemical modification, such as the attachment of fluorescent probes, polyethylene glycol (PEG) chains, or other bioactive molecules. [9]

Development of Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a promising class of therapeutics. This compound could serve as a linker component in the construction of ADCs. An antibody with an accessible cysteine residue can be conjugated with this reagent. Following deprotection of the Boc group, a cytotoxic drug can be attached to the phenolic oxygen, creating a targeted drug delivery system.

Probing Protein Structure and Function

By introducing a bulky, hydrophobic group at a specific cysteine residue, this reagent can be used to probe the local environment and functional importance of that residue. The subsequent removal of the Boc group and potential further modification allows for a detailed investigation of structure-function relationships in proteins.

Experimental Protocols

General Protocol for Protein Labeling

-

Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add the reagent solution to the protein solution at a molar excess (typically 10-20 fold). Incubate the reaction at room temperature for 1-2 hours.

-

Purification: Remove excess reagent by dialysis, size-exclusion chromatography, or spin filtration.

-

Characterization: Confirm labeling by mass spectrometry (to observe the mass shift) and/or SDS-PAGE analysis.

Protocol for Boc Deprotection

-

Acidic Treatment: Treat the Boc-protected protein conjugate with a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in DCM) for 30-60 minutes at room temperature. [6]2. Neutralization and Purification: Neutralize the reaction with a base (e.g., triethylamine) and purify the deprotected protein conjugate using appropriate chromatographic techniques.

Conclusion

This compound represents a potentially valuable tool for researchers in chemical biology and drug development. Its ability to selectively modify cysteine residues, coupled with the latent reactivity of the Boc-protected phenol, offers a versatile platform for the construction of complex bioconjugates. While further experimental validation is required, the principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this novel reagent.

References

-

Interchim. (n.d.). MTS reagents. Retrieved from [Link]

-

ResearchGate. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

- Smith, D. L., & Kenyon, G. L. (1982). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. The Journal of biological chemistry, 257(12), 6833–6839.

- Xian, M., & Wang, B. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Chemical communications (Cambridge, England), 48(55), 6948–6950.

-

ResearchGate. (n.d.). A) Selectivity of MTST to thiols. The reactivity with thiols is.... Retrieved from [Link]

-

Taylor & Francis Online. (2018). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]

- Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 438-442.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl methanethiosulfonate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.

-

ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protec- tion of phenol under catalyst-free conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

- Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.

-

Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]

-

European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]

-

Patent 0089330. (n.d.). Preparation of substituted benzylic halides. Retrieved from [Link]

-

PrepChem.com. (2025). Preparation of p-Hydroxymethylphenyl 4-vinylbenzyl ether. Retrieved from [Link]

-

National Institutes of Health. (2015). Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]

-

National Institutes of Health. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]

-

ResearchGate. (2025). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Protein Modification Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate: A Specialized Thiol-Reactive Probe

Introduction: Bridging Controlled Protection Chemistry with Thiol-Specific Bioconjugation

In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. The ability to selectively target and modify specific functional groups underpins a vast array of technologies, from fluorescently labeling proteins for imaging to constructing antibody-drug conjugates (ADCs) for targeted cancer therapy. Among the various functional groups on proteins, the thiol (sulfhydryl) group of cysteine residues offers a prime target for modification due to its relatively low abundance and high nucleophilicity.

This guide delves into the discovery, history, and application of a specialized thiol-reactive agent: p-O-t-Boc-benzylmethanethiosulfonate . This compound is a testament to the sophisticated chemical strategies employed by researchers to not only achieve site-specific modification but also to introduce a latent functional group that can be unmasked in a subsequent, controlled step. By combining the well-established chemistry of the methanethiosulfonate (MTS) reactive group with the acid-labile tert-butoxycarbonyl (Boc) protecting group, this compound provides a versatile tool for advanced bioconjugation strategies.

This document will provide a comprehensive overview of the historical context that led to the development of such reagents, the chemical principles governing their synthesis and reactivity, and a detailed exploration of their potential applications in modern biochemical and pharmaceutical research.

PART 1: The Genesis of a Specialized Reagent: A Tale of Two Chemistries

The conceptualization of this compound did not occur in a vacuum. It is the logical culmination of decades of research in two distinct but complementary areas of organic chemistry: the development of thiol-reactive probes and the evolution of protecting group strategies.

The Rise of Methanethiosulfonate (MTS) Reagents in Protein Chemistry

The selective modification of cysteine residues has long been a goal for protein chemists.[1] Early reagents such as iodoacetamides and maleimides, while effective, can suffer from drawbacks including cross-reactivity and instability of the resulting conjugate. The introduction of methanethiosulfonate (MTS) reagents represented a significant advancement in the field.[2]

MTS reagents react rapidly and specifically with thiol groups under mild physiological conditions to form a stable disulfide bond.[2] This reaction is highly selective for cysteinyl sulfhydryls and proceeds to completion without the need for a large excess of the reagent.[2] A key advantage of the disulfide linkage formed by MTS reagents is its reversibility. The bond can be readily cleaved by the addition of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, allowing for the controlled release of a conjugated molecule or the restoration of the native cysteine.[2]

The pioneering work of Arthur Karlin and his colleagues in using charged MTS reagents to study the structure and function of ion channels highlighted the utility of this class of compounds.[2] By introducing charged moieties at specific cysteine residues, they were able to probe the accessibility of different regions of the channel protein and their role in ion transport.[2] This established MTS reagents as invaluable tools in the field of neurobiology and beyond.

The tert-Butoxycarbonyl (Boc) Group: A Cornerstone of Modern Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from participating in a chemical reaction.[3] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups, particularly for amines and phenols.[1][4]

The popularity of the Boc group stems from its ease of installation and, more importantly, its selective removal under acidic conditions.[1][4] It is stable to a wide range of nucleophilic and basic conditions, providing a robust shield for the protected functionality. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (DCM).[4][5] This orthogonality allows for the selective deprotection of a Boc-protected group in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups).[3]

PART 2: Synthesis and Physicochemical Properties

While the original publication detailing the synthesis of this compound is not widely cited, its synthesis can be logically deduced from standard organic chemistry principles. The molecule is comprised of three key structural motifs: a benzyl linker, a methanethiosulfonate reactive group, and a Boc-protected phenol.

Proposed Synthetic Pathway

A plausible synthetic route would likely begin with 4-hydroxybenzyl alcohol. The synthesis would proceed in a multi-step fashion:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol would first be protected with the Boc group. This is typically achieved by reacting the phenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

-

Conversion of the Benzylic Alcohol to a Leaving Group: The benzylic alcohol would then be converted into a good leaving group, for example, by tosylation or by conversion to a benzyl halide (e.g., benzyl bromide or chloride).

-

Introduction of the Methanethiosulfonate Moiety: The final step would involve the nucleophilic substitution of the leaving group with a methanethiosulfonate salt, such as sodium methanethiosulfonate.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its constituent functional groups.

| Property | Value | Source |

| CAS Number | 887353-41-5 | [6][7] |

| Molecular Formula | C14H18O7S2 | [6] |

| Molecular Weight | 362.42 g/mol | [6] |

| Chemical Name | Methanesulfonothioic Acid S-[[4-[[[[(1,1-Dimethylethoxy)carbonyl]oxy]carbonyl]oxy]phenyl]methyl] Ester | [6] |

The presence of the Boc group and the benzyl ring imparts significant hydrophobicity to the molecule, suggesting it would be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in aqueous buffers would likely be limited, which may necessitate the use of co-solvents for bioconjugation reactions.

PART 3: Mechanism of Action and Applications in Research

The true utility of this compound lies in its dual functionality. It is designed as a "pro-probe" or a "pro-drug linker," where the initial reaction with a thiol is followed by a deprotection step to reveal a new functional group.

A Two-Stage Mechanism for Controlled Modification

Stage 1: Thiol-Specific Conjugation

The methanethiosulfonate group is a highly electrophilic sulfur atom that is readily attacked by the nucleophilic thiol of a cysteine residue. This results in the formation of a stable disulfide bond, covalently linking the benzyl moiety to the target protein, and the release of methanesulfinic acid.

Stage 2: Unmasking the Phenolic Hydroxyl Group

Following the conjugation step, the Boc protecting group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid). This regenerates the free phenolic hydroxyl group on the conjugated linker.

Potential Applications

The unique two-stage reactivity of this compound opens up a range of sophisticated applications in research and drug development.

-

Sequential "Click" Chemistry: The unmasked phenol can serve as a handle for subsequent bioorthogonal "click" chemistry reactions. For example, it could be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) after appropriate functionalization. This allows for the attachment of a second molecule of interest, such as a fluorescent dye, a polyethylene glycol (PEG) chain, or a cytotoxic drug.

-

Development of Cleavable Linkers in Antibody-Drug Conjugates (ADCs): The disulfide bond formed is cleavable under reducing conditions, which are prevalent inside cells. The Boc-protected phenol could be part of a more complex linker system where its deprotection triggers a self-immolative cascade, leading to the release of a payload.

-

Pro-Drug Delivery: The phenolic hydroxyl group could be part of a pharmacologically active molecule. By masking it with a Boc group and attaching it to a targeting moiety via the MTS linker, the drug's activity is silenced until it reaches its target and the Boc group is removed.

-

Studying Protein Function: The introduction of a hydroxyl group at a specific site on a protein can be used to probe the local environment and its role in protein structure and function. The ability to do this in a two-step, controlled manner is a significant advantage.

PART 4: Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these conditions for their specific protein and application.

Protocol for Thiol Conjugation

-

Preparation of Protein Solution: Dissolve the protein containing the cysteine residue to be modified in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). If the protein has existing disulfide bonds that should not be modified, ensure they are not reduced prior to the reaction.

-

Preparation of Reagent Stock Solution: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Purification: Remove the excess unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass increase.

Protocol for Boc Deprotection

-

Lyophilization: Lyophilize the purified protein conjugate to remove all water.

-

Deprotection Cocktail: Prepare a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (as a scavenger to prevent side reactions).

-

Deprotection Reaction: Resuspend the lyophilized protein conjugate in the deprotection cocktail and incubate at room temperature for 1-2 hours.

-

Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the protein with cold diethyl ether.

-

Resuspension and Purification: Resuspend the protein pellet in a suitable buffer and purify by SEC or dialysis to remove any remaining reagents and byproducts.

-

Characterization: Confirm the removal of the Boc group by mass spectrometry, observing the expected mass decrease.

Conclusion

This compound is a sophisticated chemical tool that elegantly combines the principles of thiol-specific modification and protecting group chemistry. While not a widely known reagent, its rational design provides a powerful platform for researchers engaged in advanced bioconjugation, drug delivery, and the fundamental study of protein science. As the demand for more precise and controllable methods for modifying biomolecules continues to grow, the principles embodied in the design of this compound will undoubtedly inspire the development of the next generation of chemical probes and therapeutic agents.

References

-

(2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]

-

(n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

(n.d.). Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.. [Link]

-

(n.d.). Protecting group. Wikipedia. [Link]

-

(n.d.). pOt-Boc-benzylmethanethiosulfonate. CRO SPLENDID LAB. [Link]

-

(n.d.). 887353-41-5/p-O-t-Boc-benzylmethanethiosulfonate. Shenzhen DeBoRui Chemical Technology Co., Ltd.. [Link]

-

(n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

(n.d.). Buy this compound Industrial. LookChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. prepchem.com [prepchem.com]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction-based fluorescent probe for selective discrimination of thiophenols over aliphaticthiols and its application in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 887353-41-5 Name: [xixisys.com]

An In-depth Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate: Synthesis, Properties, and Applications in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical biology and therapeutic development, the ability to selectively modify biomolecules is of paramount importance. This has led to the development of a diverse arsenal of chemical tools designed for precision and efficiency. Among these, methanethiosulfonate (MTS) reagents have carved out a significant niche due to their specific reactivity towards sulfhydryl groups, a common functional handle in proteins and peptides. This guide focuses on a particularly valuable, yet specialized, member of this family: p-O-t-Boc-benzylmethanethiosulfonate .

This molecule, bearing the Chemical Abstracts Service (CAS) number 887353-41-5 , combines the cysteine-reactive methanethiosulfonate warhead with a Boc-protected phenolic functionality on a benzyl scaffold. This unique combination offers a latent hydroxyl group that can be unmasked for secondary conjugation or to modulate the properties of the conjugate, providing a layer of strategic complexity for advanced bioconjugation and the construction of sophisticated drug delivery systems. As a Senior Application Scientist, this guide aims to provide not just a collection of protocols, but a deeper understanding of the causality behind the experimental choices, ensuring that the described methodologies are not just followed, but understood.

Core Compound Profile

This compound , also known by its systematic name S-((4-(tert-butoxycarbonyloxy)phenyl)methyl) methanesulfonothioate, is a bifunctional chemical reagent. Its structure is characterized by a methanethiosulfonate group, which is highly reactive towards free thiol groups, and a tert-butyloxycarbonyl (Boc) protected phenol.

| Property | Value |

| CAS Number | 887353-41-5 |

| Molecular Formula | C₁₄H₁₈O₇S₂ |

| Molecular Weight | 362.4 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons |

Synthesis and Mechanism

The synthesis of this compound involves a multi-step process that leverages established organic chemistry transformations. A plausible and efficient synthetic route is outlined below, providing a clear path for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis commences with the protection of a commercially available starting material, 4-hydroxybenzyl alcohol, followed by conversion of the alcohol to a leaving group, and finally, nucleophilic substitution to introduce the methanethiosulfonate moiety.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl (4-(hydroxymethyl)phenyl) carbonate (p-O-t-Boc-benzyl alcohol)

-

To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected alcohol.

Step 2: Synthesis of (4-(((tert-butoxycarbonyl)oxy)methyl)phenyl) methanesulfonate (p-O-t-Boc-benzyl mesylate)

-

Dissolve the p-O-t-Boc-benzyl alcohol (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the mesylate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the p-O-t-Boc-benzyl mesylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add sodium methanethiosulfonate (1.5 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to obtain this compound.

Characterization and Quality Control

For a reagent intended for precise chemical modifications, rigorous characterization is essential. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the benzylic protons (a singlet around 4.2-4.5 ppm), the aromatic protons (two doublets in the range of 7.0-7.5 ppm), and the methyl group of the methanethiosulfonate (a singlet around 3.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the Boc group, the benzylic carbon, the aromatic carbons, and the methyl carbon of the methanethiosulfonate group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the Boc group and the methanethiosulfonate moiety.

Applications in Bioconjugation and Drug Development

The dual functionality of this compound makes it a versatile tool for creating complex biomolecular architectures.

Site-Specific Cysteine Modification

The primary application of this reagent is the selective modification of cysteine residues in proteins and peptides. The methanethiosulfonate group reacts with the free thiol of cysteine to form a stable disulfide bond.

Caption: Reaction of this compound with a protein thiol.

Latent Functionality for Secondary Conjugation

The key advantage of this reagent is the Boc-protected phenol. After the initial conjugation to a cysteine residue, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose a free phenol. This newly available hydroxyl group can then be used for a second conjugation reaction, for instance, with an activated ester of a fluorescent dye, a drug molecule, or a PEG chain. This allows for a modular and controlled approach to building complex bioconjugates.[1]

Application in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs are a major class of therapeutics. This compound can be used to attach a linker-payload system to an antibody. The Boc-protected phenol offers a site for the subsequent attachment of the cytotoxic drug after the linker has been conjugated to the antibody via a cysteine residue.

Sources

Safety data sheet for "p-O-t-Boc-benzylmethanethiosulfonate"

An In-depth Technical Guide to the Safe Handling and Application of p-O-t-Boc-benzylmethanethiosulfonate

This document provides a detailed technical and safety guide for researchers, scientists, and drug development professionals working with this compound. As a specialized methanethiosulfonate (MTS) reagent, its unique properties demand a nuanced understanding of its chemistry to ensure both experimental success and laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and the scientific rationale behind recommended protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a thiol-reactive compound designed for applications such as bioconjugation and protein modification. Its structure incorporates a Boc-protected phenol linked to a benzylmethanethiosulfonate reactive group. While comprehensive toxicological data for this specific molecule are not widely published, its properties can be largely inferred from the well-documented behavior of the methanethiosulfonate class of reagents.[1][2][3]

Diagram: Chemical Structure of this compound

Caption: Chemical structure highlighting the key functional groups.

Table 1: Chemical Identification and Properties

| Identifier | Value | Source |

| Chemical Name | tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | [4] |

| CAS Number | 887353-41-5 | [4][5] |

| Molecular Formula | C₁₄H₁₈O₇S₂ | [4] |

| Molecular Weight | 362.4 g/mol | [4] |

| Appearance | Assumed to be a solid, consistent with similar complex organic molecules. | N/A |

| Solubility | Expected to be poorly soluble in water but soluble in organic solvents like DMSO and DMF, typical for non-charged MTS reagents.[1][2] | [1][2] |

Hazard Identification and Scientific Rationale

-

Skin and Eye Irritation (Inferred): Many complex organic reagents, particularly those containing sulfur, can cause skin and eye irritation.[6][7] The MTS group is reactive toward nucleophiles, including biological thiols found in skin and eye tissues. Direct contact should be rigorously avoided.

-

Respiratory Tract Irritation (Inferred): Inhaling fine dust or aerosols may irritate the mucous membranes and upper respiratory tract.[3][7] All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.

-

Hydrolytic Instability: All methanethiosulfonates are susceptible to hydrolysis, especially in aqueous buffers or in the presence of nucleophiles.[1][2] This reaction releases methanesulfinic acid, which is unstable. While the decomposition byproducts are generally low-molecular-weight and volatile, this instability underscores the need for anhydrous storage and careful solution preparation.[1][2]

-

Unknown Toxicological Properties: It is critical to assume that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with the due care afforded to all new chemical entities, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[3]

Handling, Storage, and Experimental Protocols

Adherence to strict protocols is essential for maintaining the integrity of the reagent and ensuring user safety.

Storage and Stability

The stability of MTS reagents is paramount for reproducible experimental outcomes.

-

Core Principle: Prevent moisture contamination and thermal degradation.

-

Protocol:

-

Upon receipt, store the container in a desiccator at -20°C.[1][2][8]

-

Before use, allow the container to warm completely to room temperature inside the desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

-

Once opened, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible, and promptly reseal the container.

-

Preparation of Stock Solutions

Solutions should always be prepared fresh for maximum reactivity.[1][2]

-

Solvent Choice: For non-charged, water-insoluble MTS reagents like this one, anhydrous Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1][2]

-

Protocol:

-

Weigh the required amount of solid in a chemical fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Use the solution immediately. While some MTS solutions are stable for hours at 4°C, their reactivity degrades over time due to hydrolysis.[1][2] Aqueous solutions, if required for an experiment, will decompose much more rapidly.[1][2]

-

Diagram: Standard Laboratory Handling Workflow

Caption: Recommended workflow for the safe handling and use of the reagent.

Personal Protective Equipment (PPE) and Emergency Procedures

A proactive approach to safety is non-negotiable when handling reagents with unknown toxicological profiles.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles.[9] | Protects against splashes and airborne dust.[3] |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect before use.[10] | Prevents skin contact and potential absorption.[3] |

| Skin/Body Protection | Standard laboratory coat.[10] | Protects skin and clothing from contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable.[11][12] | Prevents inhalation of potentially irritating dust.[3] |

First Aid Measures

In the event of accidental exposure, immediate action is required.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][9] Seek medical advice if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the immediate area.

-

Ensure adequate ventilation and wear full PPE.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

-

Clean the spill area thoroughly with a suitable solvent and then soap and water.

-

-

Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all federal, state, and local environmental regulations.[3][11] Do not allow the product to enter drains or waterways.[13]

Diagram: Emergency Response for Accidental Exposure

Caption: Decision tree for first aid response following accidental exposure.

References

-

MTS reagents. [Uptima] Available at: [Link]

-

MTS reagents - Interchim. [Interchim] Available at: [Link]

-

MATERIAL SAFETY DATA SHEETS FOLIC ACID EP IMPURITY E - Cleanchem Laboratories. [Cleanchem Laboratories] Available at: [Link]

-

material safety data sheet - Capot Chemical. [Capot Chemical] Available at: [Link]

-

P-O-T-BOC-BENZYL ALCOHOL | CAS#:887353-38-0 | Chemsrc. [Chemsrc] Available at: [Link]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. interchim.fr [interchim.fr]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. P-O-T-BOC-BENZYL ALCOHOL | CAS#:887353-38-0 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. capotchem.com [capotchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Site-Specific Protein Modification Using p-O-t-Boc-benzylmethanethiosulfonate

Abstract

This document provides a comprehensive guide for the use of p-O-t-Boc-benzylmethanethiosulfonate (MTS) as a thiol-reactive reagent for the precise, site-specific labeling of proteins. We detail the underlying chemical principles, provide step-by-step protocols for conjugation and subsequent deprotection, and offer insights into the characterization of the final bioconjugate. The unique feature of this reagent is the introduction of a tert-butyloxycarbonyl (Boc)-protected amine handle onto cysteine residues. This two-stage approach enables the initial, specific modification of a protein's thiol groups, followed by the unmasking of a reactive amine, which can then be used for subsequent, orthogonal conjugation to a second molecule of interest. This methodology is particularly valuable for constructing complex protein conjugates, such as antibody-drug conjugates (ADCs), or for immobilizing proteins onto surfaces in a controlled orientation.

Introduction and Principle of Action

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely engineered biomolecules for therapeutic, diagnostic, and research applications.[1][] Among the various strategies, targeting the thiol group of cysteine residues offers a highly selective approach due to its relatively low abundance and unique nucleophilicity compared to other amino acid side chains.

Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that react specifically with the sulfhydryl side chain (-SH) of cysteine residues to form a stable disulfide bond.[3][4] This reaction is highly efficient and proceeds under mild, biocompatible conditions.

The reagent, this compound, combines the cysteine-specificity of the MTS group with the versatility of a protected functional handle. The workflow involves two key stages:

-

Cysteine Modification: The MTS moiety of the reagent reacts with an accessible cysteine on the target protein, forming a disulfide linkage and covalently attaching the Boc-protected benzylamine group.

-

Orthogonal Deprotection: The acid-labile Boc protecting group is subsequently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. This newly revealed amine serves as a reactive handle for a second, amine-specific conjugation reaction (e.g., with an NHS-ester functionalized molecule).[5][][7]

This strategy provides researchers with temporal and chemical control over the conjugation process, facilitating the construction of well-defined bioconjugates.

Mechanism of Action

The core of this labeling strategy is the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion, Cys-S⁻) on the electrophilic sulfur atom of the methanethiosulfonate group. This reaction results in the formation of a stable disulfide bond between the protein and the labeling reagent, with the concomitant release of methanesulfinic acid as a byproduct.

The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.5), where a sufficient concentration of the reactive thiolate anion is present. However, to maintain protein stability and minimize potential side reactions like disulfide exchange with native disulfide bonds, the reaction is typically performed in a pH range of 6.5-7.5.

Figure 1. Reaction of a protein cysteine with this compound.

Materials and Reagents

-

Protein of Interest: Purified protein with at least one accessible cysteine residue, dissolved in a suitable buffer (e.g., PBS, HEPES).

-

This compound: Dissolved in a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to ensure the target cysteine is in a reduced state.

-

Quenching Reagent: L-cysteine or N-acetylcysteine to quench any unreacted MTS reagent.

-

Deprotection Reagent: Trifluoroacetic acid (TFA).

-

Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes for buffer exchange and removal of excess reagents.

-

Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling

This protocol describes the initial conjugation of the MTS reagent to the protein.

-

Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional but Recommended) If the protein has been stored for an extended period or may have oxidized cysteines, pre-treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the target cysteine is reduced. Remove TCEP via a desalting column before proceeding.

-

Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Note: Prepare this solution fresh immediately before use.

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the MTS reagent stock solution to the protein solution. The optimal ratio should be determined empirically. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. Causality Note: A molar excess drives the reaction to completion. The reaction is typically faster at room temperature but proceeding at 4°C can improve the stability of sensitive proteins.

-

Quenching: a. Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with and neutralize any excess MTS reagent. Incubate for 15 minutes.

-

Purification: a. Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Alternatively, perform dialysis against the storage buffer.

Protocol 2: Boc Group Deprotection

This protocol unmasks the primary amine for subsequent conjugation.

-

Prepare Deprotection Solution: Prepare a solution of 50-95% TFA in an appropriate solvent (e.g., dichloromethane), often with a scavenger like anisole or thioanisole (2-5%) to prevent side reactions.[5]

-

CRITICAL: TFA is highly corrosive. Handle with extreme care in a chemical fume hood.

-

-

Deprotection Reaction: a. Lyophilize the purified, Boc-protected protein conjugate from Protocol 1. b. Resuspend the lyophilized protein in the chilled TFA deprotection solution. c. Incubate on ice for 30-60 minutes. d. Causality Note: The strong acid cleaves the Boc group, releasing isobutylene and carbon dioxide, exposing the primary amine.[5][8] Scavengers protect sensitive residues from the carbocation intermediate.

-

TFA Removal and Protein Recovery: a. Remove the TFA by evaporation under a stream of nitrogen. b. Resuspend the protein pellet in a suitable buffer. c. Immediately purify the deprotected protein using a desalting column or dialysis to remove residual TFA and scavenger, exchanging it into a buffer suitable for the next conjugation step (e.g., PBS, pH 7.4-8.0).

Figure 2. Workflow for labeling and deprotection of proteins.

Characterization and Data Analysis

Successful conjugation and deprotection should be verified at each stage.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | Assess protein integrity and purity. | A single band at the expected molecular weight. A slight shift may be observed after conjugation, but this is often not resolvable. |

| UV-Vis Spectroscopy | Determine protein concentration. | Use A280 to measure protein concentration before and after labeling, ensuring no significant loss of material. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm covalent modification and deprotection. | An increase in mass corresponding to the mass of the added moiety (-S-CH₂-Ph-O-C(O)NH-Boc). A subsequent decrease in mass corresponding to the loss of the Boc group (-C(CH₃)₃). |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Cysteine is oxidized or inaccessible. | Pre-treat with TCEP. Consider denaturing conditions if the cysteine is buried (protein activity may be lost). Increase molar excess of MTS reagent or reaction time. |

| Reagent has hydrolyzed. | Prepare fresh MTS stock solution immediately before use. | |